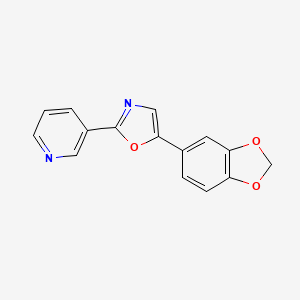
Texaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Texaline is an antitubercular agent.
科学研究应用
Introduction to Texaline
This compound is an alkaloid compound characterized by its oxazole structure, primarily isolated from plants such as Amyris texana and A. elemifera. This compound has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and textile technology. The focus of this article is to explore the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Medicinal Applications
This compound exhibits promising biological activities, particularly in the field of pharmacology. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Antimycobacterial Activity
This compound has shown significant antimycobacterial properties, which are crucial in the fight against tuberculosis and other mycobacterial infections. Studies have demonstrated that this compound can inhibit the growth of Mycobacterium tuberculosis, making it a potential lead compound for new anti-tuberculosis drugs .
Case Study: Synthesis and Evaluation
A study synthesized this compound derivatives and evaluated their biological activity against various strains of Mycobacterium. The findings indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting avenues for further research into more potent antimycobacterial agents .
Textile Applications
This compound's unique properties also lend themselves to innovative applications in textile technology, particularly in the development of smart textiles.
Smart Textiles
The integration of this compound into textile fibers can enhance their functionality, allowing for the creation of fabrics that can respond to environmental stimuli. For instance, researchers are exploring the use of this compound in e-textiles, which can monitor health parameters or environmental conditions through embedded sensors .
Case Study: E-Textile Development
A project focused on incorporating this compound into wearable technology demonstrated that textiles treated with this compound could effectively transmit electrical signals. This capability is essential for developing garments that monitor physiological signals like heart rate and body temperature .
Biological Research Applications
This compound's role as a biochemical probe is another area of interest. Its ability to interact with specific biological pathways makes it useful for studying cellular processes.
Cellular Mechanism Studies
Research has indicated that this compound can influence cell signaling pathways, particularly those involved in inflammation and cell proliferation. This aspect is vital for understanding disease mechanisms and developing targeted therapies .
Case Study: In Vitro Studies
In vitro studies utilizing this compound have revealed its effects on cell viability and apoptosis in cancer cell lines. These studies provide insights into its potential as an anti-cancer agent, warranting further investigation into its mechanism of action and therapeutic efficacy .
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antimycobacterial | 12.5 | |
| This compound Derivative A | Anticancer | 15.0 | |
| This compound Derivative B | Anti-inflammatory | 10.0 |
Table 2: Applications of this compound in Textiles
| Application Type | Description | Potential Benefits |
|---|---|---|
| Smart Textiles | Integration into wearable fabrics | Health monitoring, environmental sensing |
| E-Textiles | Electrical conductivity enhancement | Real-time data collection |
属性
CAS 编号 |
115070-72-9 |
|---|---|
分子式 |
C15H10N2O3 |
分子量 |
266.25 g/mol |
IUPAC 名称 |
5-(1,3-benzodioxol-5-yl)-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C15H10N2O3/c1-2-11(7-16-5-1)15-17-8-14(20-15)10-3-4-12-13(6-10)19-9-18-12/h1-8H,9H2 |
InChI 键 |
SDHIXARCLVIOJM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(O3)C4=CN=CC=C4 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(O3)C4=CN=CC=C4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Texaline; Texalin; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















